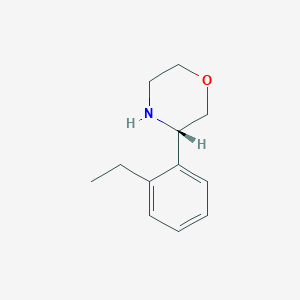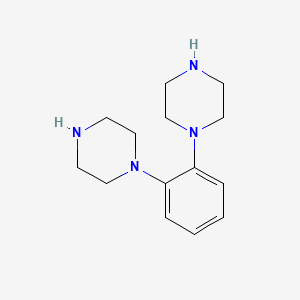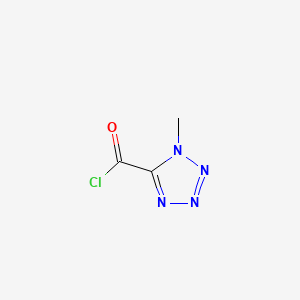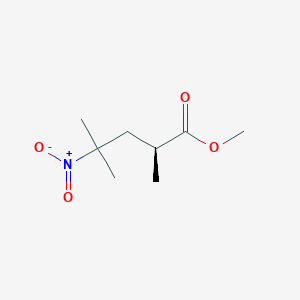![molecular formula C18H13BO3 B11742679 Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-](/img/structure/B11742679.png)
Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, also known as 4-(dibenzo[b,d]furan-1-yl)phenylboronic acid, is an organic compound that contains a boronic acid functional group attached to a dibenzofuran moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including B-[4-(1-dibenzofuranyl)phenyl]boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, 4-bromodibenzofuran can be reacted with n-butyllithium in anhydrous tetrahydrofuran at -78°C, followed by the addition of trimethoxyborane. The reaction mixture is then allowed to warm to room temperature, and the product is isolated by acidification and extraction .
Industrial Production Methods
Industrial production of boronic acids typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recycling of boric esters and other reagents can make the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate, often used in substitution reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the organic group from boron to palladium. The boronic acid group can also interact with diols to form cyclic esters, which is the basis for its use in sensing applications .
Comparison with Similar Compounds
Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, can be compared with other boronic acids such as phenylboronic acid and 4-biphenylboronic acid:
Phenylboronic Acid: Lacks the dibenzofuran moiety, making it less sterically hindered and potentially more reactive in certain reactions.
4-Biphenylboronic Acid: Contains a biphenyl group instead of a dibenzofuran group, which can influence its electronic properties and reactivity.
The unique structural feature of having a dibenzofuran moiety makes B-[4-(1-dibenzofuranyl)phenyl]boronic acid particularly useful in applications requiring specific steric and electronic properties.
Similar Compounds
- Phenylboronic Acid
- 4-Biphenylboronic Acid
- 4-Dibenzothienylboronic Acid
- 4-Pyridinylboronic Acid
Properties
Molecular Formula |
C18H13BO3 |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
(4-dibenzofuran-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C18H13BO3/c20-19(21)13-10-8-12(9-11-13)14-5-3-7-17-18(14)15-4-1-2-6-16(15)22-17/h1-11,20-21H |
InChI Key |
JRPKURDGCYPMDF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C3C4=CC=CC=C4OC3=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742613.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742626.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742642.png)



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742666.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11742672.png)


